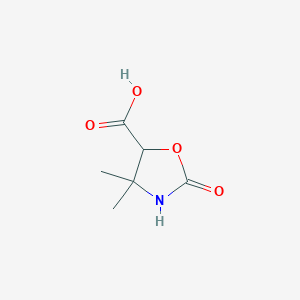

4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid

Übersicht

Beschreibung

“4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid” is a chemical compound. It belongs to the class of oxazolines, which are important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .

Synthesis Analysis

Oxazoline synthesis has gained much recognition in synthetic organic chemistry. Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure .Chemical Reactions Analysis

The reactions of carboxylic acids can be classified into four principal classes: reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Chiral Auxiliary and Dipeptide Synthesis

4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid derivatives have been employed as chiral auxiliaries and building blocks in the synthesis of enantiomerically pure compounds. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was synthesized from L-alanine and used for the preparation of enantiomerically pure acids and dipeptides with excellent selectivities. This demonstrates the compound's utility in facilitating stereoselective synthesis, an essential aspect of pharmaceutical chemistry for creating drugs with specific biological activities (Studer, Hintermann, & Seebach, 1995).

Molecular Structure and Spectroscopic Studies

Detailed structural and spectroscopic analyses have been conducted on derivatives of this compound, such as 4-methylthiadiazole-5-carboxylic acid. These studies utilize density functional theory (DFT) to investigate the electronic structure, spectral features, hydrogen bonding, and solvent effects. Such research is vital for understanding the physical and chemical properties of these compounds, contributing to the development of materials with desired characteristics and applications in material science (Singh et al., 2019).

Supramolecular Chemistry and Non-covalent Interactions

Studies on 4-dimethylaminopyridine and organic acids have highlighted the role of non-covalent weak interactions in forming supramolecular architectures. These insights are crucial for the design and synthesis of new molecular assemblies, impacting areas such as nanotechnology, drug delivery systems, and the development of novel catalysts. The understanding of these interactions facilitates the creation of complex structures with specific functions (Zhang et al., 2015).

Green Chemistry and Synthesis

The synthesis of 4-thiazolidinone-5-carboxylic acid derivatives has been explored using green chemistry protocols. For example, deep eutectic solvents (DES) have been employed as environmentally benign media for the synthesis, aligning with the principles of green chemistry to minimize hazardous solvent use and to simplify the purification process. This approach is not only cost-effective but also aligns with sustainable chemistry goals, making it relevant for industrial applications in pharmaceuticals, agriculture, and materials science (Shaikh et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,4-dimethyl-2-oxo-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-6(2)3(4(8)9)11-5(10)7-6/h3H,1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJGOOHSHLOZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(=O)N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

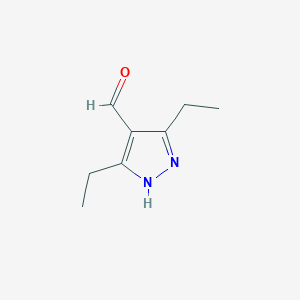

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)

![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)